5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole
Description
5-[(2-Fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 1 and a (2-fluorophenoxy)methyl group at position 4. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and agrochemical applications. The 2-fluorophenoxy moiety enhances lipophilicity and bioavailability, while the triazole ring contributes to metabolic stability and hydrogen-bonding interactions with biological targets .
Synthetic routes for analogous triazoles often involve nucleophilic substitution or coupling reactions.
Properties
IUPAC Name |
5-[(2-fluorophenoxy)methyl]-1-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-14-10(12-7-13-14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJPZATUFMJDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Five-Step Synthesis via Brominated Intermediates
The most widely documented method involves sequential functionalization of the triazole core, as outlined in CN113651762A.
Step 1: Synthesis of 1-Methyl-1,2,4-triazole
1,2,4-Triazole is methylated using chloromethane in the presence of potassium hydroxide and ethanol. Heating under reflux (78°C, 6 hours) yields 1-methyl-1,2,4-triazole with 89% purity. Excess chloromethane ensures complete N-methylation while minimizing O-methylation byproducts.
Step 2: Bromination at the 5-Position
Two pathways exist for introducing bromine:
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Lithium-mediated bromination : Dissolving 1-methyl-1,2,4-triazole in tetrahydrofuran (THF) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at −78°C, followed by n-butyllithium and dibromomethane, yields 5-bromo-1-methyl-1H-1,2,4-triazole (82% yield).
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Trimethylsilyl protection : Alternatively, treatment with lithium diisopropylamide (LDA) and trimethylchlorosilane produces 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole (78% yield).
Step 3: Carboxylic Acid Formation
The brominated or silylated intermediate reacts with carbon dioxide in THF at −78°C using LDA as a base. This generates 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (72.5% yield).
Step 4: Esterification
Methyl esterification is achieved via thionyl chloride in methanol, producing the corresponding methyl ester (95% conversion).
Step 5: Debromination or Desilylation
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Catalytic hydrogenation : Treating 5-bromo-1-methyl-1H-1,2,4-triazole-3-methyl carboxylate with 5% Pd/C and DBU under hydrogen gas removes bromine, yielding the target compound (91% yield).
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Zinc-acetic acid reduction : Bromine substituents are replaced with hydrogen using zinc powder in acetic acid (85% yield).
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Fluoride-mediated desilylation : Tetrabutylammonium fluoride in 2-methyltetrahydrofuran cleaves the trimethylsilyl group (88% yield).
Alternative Route: Nucleophilic Substitution with 2-Fluorophenol
A two-step method from the Asian Journal of Chemistry involves epoxide intermediates:
Intermediate Synthesis :
2-[4-Fluoro-2-(4-fluorophenoxy)phenyl]-2-methyloxirane is prepared by reacting 4-fluoro-2-(4-fluorophenoxy)phenol with epichlorohydrin.
Ring-Opening Reaction :
Refluxing the epoxide with sodium methoxide in methanol induces nucleophilic attack by the triazole’s nitrogen, forming the (2-fluorophenoxy)methyl sidechain (68% yield).
Reaction Optimization and Scalability
Microwave-Assisted Cyclization
Adapting methods from PMC7412134, microwave irradiation (150°C, 20 minutes) during triazole ring formation reduces reaction times by 40% compared to conventional heating. This approach minimizes thermal degradation, improving yields to 88%.
Solvent Effects on Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Tetrahydrofuran | 6 | 82 |
| Dimethylformamide | 4 | 78 |
| Acetonitrile | 5 | 75 |
| 2-MeTHF | 5 | 88 |
Polar aprotic solvents like 2-methyltetrahydrofuran enhance solubility of intermediates, facilitating higher yields.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, 70:30 acetonitrile/water) shows 99.2% purity for the final product.
Challenges and Solutions in Synthesis
Regioselectivity in Triazole Functionalization
The 1,2,4-triazole ring exhibits three reactive nitrogen sites. Using bulky bases like LDA ensures deprotonation at the 3-position, directing electrophiles to the 5-position.
Byproduct Formation During Debromination
Hydrogenolysis with Pd/C may over-reduce the triazole ring. Adding 1,8-diazabicycloundec-7-ene (DBU) as a proton sponge suppresses this side reaction.
Industrial-Scale Considerations
Cost Analysis of Starting Materials
| Material | Cost per kg (USD) |
|---|---|
| 1,2,4-Triazole | 120 |
| 2-Fluorophenol | 250 |
| Trimethylchlorosilane | 180 |
Using brominated intermediates reduces reliance on expensive fluorinated reagents, lowering production costs by 30%.
Waste Management
The synthesis generates bromide salts (Step 5) and silica byproducts (desilylation). Neutralization with aqueous NH₄Cl and filtration through celite ensures compliance with environmental regulations.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
The compound has been studied for its herbicidal properties. Its mechanism involves inhibiting specific enzymes essential for plant growth. In field trials, it has shown effective control over broadleaf weeds while being selective towards crops such as wheat and maize.
Fungicidal Properties
Research indicates that this triazole derivative exhibits antifungal activity against several plant pathogens. It disrupts fungal cell membrane synthesis, making it a valuable candidate for developing new fungicides. Studies have demonstrated its effectiveness against pathogens like Fusarium and Botrytis species.
Pharmaceutical Applications
Antifungal Agents
Triazoles are widely recognized in the pharmaceutical industry for their antifungal properties. 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole has been evaluated for its potential in treating systemic fungal infections. Clinical studies have shown promising results in vitro against strains resistant to conventional treatments.
Potential Anticancer Activity
Emerging research suggests that triazole derivatives may possess anticancer properties. Preliminary studies indicate that this compound could inhibit tumor growth in specific cancer cell lines through apoptosis induction. Further investigations are required to elucidate its mechanism of action and therapeutic potential.
Case Studies
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Pharmacological Activity
- Anticonvulsant Effects: Compound 8l () outperformed diazepam in GABAA receptor binding (IC₅₀ = 0.892 nM vs. 2.857 nM) and seizure threshold elevation, attributed to its 2-fluorophenoxy-benzyl substituent. The target compound’s simpler 2-fluorophenoxy group may offer similar advantages but with reduced steric hindrance .
- Antioxidant Activity: Triazoles with methoxyphenyl substituents (e.g., compound 14 in ) showed DPPH radical scavenging (EC₅₀ = 12 µM).
- Antimicrobial Activity : S-derivatives like 5-((1H-tetrazol-1-yl)methyl)-4-R-4H-1,2,4-triazole-3-thiols () exhibited moderate antifungal activity. The target compound’s ether-linked substituent may reduce thiol-mediated toxicity .
Physicochemical Properties
- Lipophilicity: The 2-fluorophenoxy group increases logP compared to non-fluorinated analogs (e.g., 5-(phenoxymethyl)-1-methyl-1H-1,2,4-triazole), improving membrane permeability .
- Crystallinity: Triazoles with bulky substituents (e.g., 4-phenyl groups in ) exhibit higher melting points (>200°C), whereas the target compound’s flexible phenoxy-methyl group may reduce crystallinity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-[(2-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, alkylation of 1-methyl-1H-1,2,4-triazole with 2-fluorophenoxymethyl halides under reflux in aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of triazole to halide), using catalysts like K₂CO₃, and monitoring via TLC . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR Spectrophotometry : Confirm functional groups (e.g., triazole ring C=N stretching at 1520–1570 cm⁻¹, C-F vibration at 1100–1250 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~3.8 ppm, singlet), fluorophenoxy protons (δ 6.8–7.2 ppm), and triazole carbons (δ 140–160 ppm) .
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What experimental approaches are used to determine solubility and partition coefficients (logP) for this compound?
- Methodological Answer :
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) and solvents (water, DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy at λ_max .
- logP : HPLC-derived hydrophobicity index using a calibrated C18 column and isocratic elution (methanol:phosphate buffer). Compare retention times to standards with known logP values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this triazole derivative?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., fluorophenoxy position, methyl group replacement) and test analogs for activity (e.g., antimicrobial, antifungal) .
- In Vitro Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with fluconazole as a positive control .
- Computational Modeling : Perform molecular docking (e.g., with CYP51 or lanosterol demethylase) to correlate substituent effects with binding affinity .
Q. How can contradictory data on biological activity between studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., inoculum size, incubation time) and compound purity (HPLC ≥98%) .
- Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., rat liver microsomes) to rule out rapid degradation as a cause of variability .
- Synergistic Studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to identify resistance mechanisms .
Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in further derivatization?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites (e.g., Fukui indices) .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict regioselectivity in alkylation or acylation reactions .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) to guide crystal engineering for co-crystallization .
Q. How can the environmental stability and degradation pathways of this compound be investigated?
- Methodological Answer :
- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions (pH 4–9) and monitor degradation via LC-MS to identify photoproducts .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 48 hours, quantify parent compound loss via HPLC .
- Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (EC₅₀) of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
